2-(5-Isoxazolyl)-4-methylphenol
Description
Significance of Isoxazole (B147169) and Phenol (B47542) Derivatives in Chemical Sciences
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. rsc.org Derivatives of isoxazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgsigmaaldrich.com This has led to their incorporation into a number of commercially available drugs. rsc.org The versatility of the isoxazole ring allows for the synthesis of a diverse library of compounds with varied and potent pharmacological effects. rsc.org
Phenol and its derivatives are also of profound importance in chemical sciences. They are not only crucial industrial chemicals but also serve as foundational structures for a vast number of natural products and synthetic compounds with significant biological activities. nih.govrsc.org The hydroxyl group attached to the aromatic ring imparts characteristic reactivity and can participate in hydrogen bonding, which is often crucial for molecular recognition and biological function. Phenolic compounds are well-documented for their antioxidant properties, among other therapeutic effects. nih.govrsc.org
The combination of these two pharmacologically significant moieties in 2-(5-Isoxazolyl)-4-methylphenol (B1139511) suggests a synergistic potential, where the individual properties of the isoxazole and phenol rings could be enhanced or modulated.
Historical Context of Related Isoxazolyl-Phenolic Compounds in Research
The journey into the world of isoxazoles began in 1903 when Claisen reported the first synthesis of the parent isoxazole ring. nih.gov This seminal work opened the door for the exploration and synthesis of a myriad of isoxazole derivatives. nih.gov One of the most classical and enduring methods for isoxazole synthesis involves the reaction of β-diketones with hydroxylamine (B1172632). nih.govresearchgate.net
A common synthetic route to compounds structurally related to this compound often begins with a Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone. scispace.comnih.govnih.gov This intermediate can then be cyclized with hydroxylamine to yield the isoxazole ring. nih.gov Over the decades, numerous advancements in synthetic methodologies have been made, allowing for greater control over regioselectivity and the introduction of diverse substituents onto the isoxazole core. nih.gov These developments have been instrumental in the systematic investigation of the structure-activity relationships of isoxazole derivatives, including those bearing phenolic substituents.
Overview of this compound within Heterocyclic Chemistry Research
Within the broader field of heterocyclic chemistry, this compound is recognized as a valuable intermediate for the synthesis of more complex, biologically active molecules. chemimpex.com Its structure, featuring a reactive phenolic hydroxyl group and a modifiable isoxazole ring, makes it an attractive building block for combinatorial chemistry and drug discovery programs. chemimpex.com
The presence of the isoxazole moiety, in particular, is a key feature that draws the attention of researchers. Isoxazole-containing compounds are actively being investigated for their potential in developing new therapeutic agents. sigmaaldrich.com The research into this specific compound is part of a larger effort to expand the chemical space of heterocyclic compounds and to identify novel molecular frameworks with the potential for therapeutic applications. While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate is appreciated in the scientific community. chemimpex.com
Established Synthetic Pathways to Isoxazolyl-Phenol Scaffolds
The creation of the isoxazolyl-phenol molecular framework is central to the synthesis of this compound. This is typically achieved through methods that either form the isoxazole ring on a pre-existing phenol or introduce a phenol group to an isoxazole structure.
Cyclization Reactions for Isoxazole Ring Formation
A primary strategy for synthesizing isoxazoles is through cyclization reactions, which form the five-membered heterocyclic ring. nanobioletters.com
A widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgyoutube.com This reaction is a powerful tool for creating the isoxazole ring in a controlled manner. nih.gov Nitrile oxides, which are unstable and typically generated in situ, react with the carbon-carbon triple bond of an alkyne to form the isoxazole ring. nih.govmdpi.com This method offers a high degree of regioselectivity, leading to the formation of specific isomers. researchgate.net
Table 1: Key Features of 1,3-Dipolar Cycloaddition
| Feature | Description |
| Reactants | Nitrile Oxide and Alkyne |
| Product | Isoxazole |
| Mechanism | Concerted [3+2] cycloaddition |
| Key Advantage | High regioselectivity and versatility |
Another classical approach to isoxazole synthesis involves the Claisen condensation. This method typically begins with the condensation of a β-keto ester with hydroxylamine. youtube.com The initial product can then undergo cyclization to form the isoxazole ring. nih.gov The reaction conditions, particularly the pH, can influence the final product, potentially yielding different isomers of the isoxazole. youtube.com For instance, the reaction of α,β-unsaturated ketones (chalcones), formed via Claisen-Schmidt condensation, with hydroxylamine hydrochloride leads to the formation of isoxazole derivatives through intermolecular cycloaddition. nih.govwisdomlib.org
Table 2: Steps in Claisen Condensation Route to Isoxazoles
| Step | Description |
| 1. Condensation | A β-keto ester or an α,β-unsaturated ketone reacts with hydroxylamine. |
| 2. Cyclization | The intermediate undergoes cyclization to form the isoxazole ring. |
| 3. Isomer Control | Reaction conditions such as pH can direct the formation of specific isomers. |
Phenol Ring Functionalization Approaches
To synthesize this compound, the phenol ring must be appropriately substituted. This can be achieved through various aromatic substitution reactions.
Phenols are highly reactive substrates for electrophilic aromatic substitution due to the activating and ortho, para-directing nature of the hydroxyl group. chemistrysteps.comwikipedia.org This reactivity allows for the introduction of various functional groups onto the aromatic ring. libretexts.org In the context of synthesizing this compound, electrophilic substitution on a p-cresol (B1678582) derivative could be a key step to introduce the isoxazole moiety or a precursor group at the ortho position to the hydroxyl group. The presence of both the hydroxyl and methyl groups on the cresol (B1669610) ring influences the position of substitution. stackexchange.com
Table 3: Directing Effects in Electrophilic Substitution of p-Cresol
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Nucleophilic aromatic substitution (SNA) provides another avenue for functionalizing the phenol ring. libretexts.org This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile. osti.gov While less common for simple phenols, SNA can be facilitated by the presence of electron-withdrawing groups on the ring. chemistrysteps.com In specific synthetic strategies, a suitably substituted phenol derivative bearing a good leaving group could react with an isoxazole-containing nucleophile to form the desired product. The efficiency of this reaction can be influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. acs.orgyoutube.com
Synthetic Methodologies for this compound: A Strategic Overview
The synthesis of this compound, a molecule featuring a phenol ring linked to an isoxazole heterocycle, can be achieved through various strategic approaches. These methodologies can be broadly categorized into the direct construction of the isoxazole ring on a phenolic precursor and multi-step routes that involve the coupling of pre-functionalized phenol and isoxazole building blocks. Furthermore, emerging green chemistry principles are being adapted to promote more sustainable synthetic practices.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYVNKXVHASGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164171-56-6 | |
| Record name | 2-(5-Isoxazolyl)-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Computational Characterization of 2 5 Isoxazolyl 4 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 2-(5-Isoxazolyl)-4-methylphenol (B1139511), both ¹H and ¹³C NMR would provide critical data for confirming the connectivity and chemical environment of each atom.
In a ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment.
The key protons and their anticipated chemical shift regions are:
Phenolic Hydroxyl Proton (-OH): This proton is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature. It would likely be found in the range of δ 4.5-8.0 ppm.
Aromatic Protons (Phenol Ring): The phenol (B47542) ring has three aromatic protons. Their chemical shifts will be in the aromatic region (δ 6.5-8.0 ppm) and their splitting patterns (multiplicity) will be influenced by their positions relative to each other and the isoxazole (B147169) and methyl substituents.
Isoxazole Ring Protons: The isoxazole ring has two protons. These would appear in the aromatic region, likely between δ 6.0 and 8.5 ppm, with their exact shifts influenced by the electronic nature of the heterocyclic ring.
Methyl Protons (-CH₃): The methyl group attached to the phenol ring will give rise to a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Phenolic -OH | 4.5 - 8.0 | Broad Singlet |
| Aromatic (Phenol) | 6.5 - 8.0 | Doublet, Doublet of Doublets |
| Aromatic (Isoxazole) | 6.0 - 8.5 | Doublet |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and are subject to variation based on experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The expected chemical shift regions for the carbon atoms are:
Phenolic Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of δ 150-160 ppm.
Aromatic Carbons (Phenol Ring): The other carbon atoms of the phenol ring will appear in the aromatic region (δ 110-160 ppm).
Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are also expected in the downfield region, with shifts potentially ranging from δ 100 to 170 ppm.
Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-30 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenolic C-OH | 150 - 160 |
| Aromatic C (Phenol) | 110 - 160 |
| Aromatic C (Isoxazole) | 100 - 170 |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and are subject to variation based on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Key expected vibrational frequencies include:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the aromatic rings.
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ corresponding to the C-H stretching of the methyl group.
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.
C=N Stretch (Isoxazole): A stretching vibration for the carbon-nitrogen double bond in the isoxazole ring, typically appearing in the 1610-1680 cm⁻¹ region.
C-O Stretch (Phenol): A strong absorption band in the 1200-1260 cm⁻¹ region due to the stretching of the C-O bond of the phenol.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Phenolic O-H | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | > 3000 | Medium |
| Aliphatic C-H | < 3000 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Isoxazole C=N | 1610 - 1680 | Medium |
Note: These are expected ranges and the exact positions and intensities can vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.18 g/mol ). The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the isoxazole and phenol rings.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₉NO₂), the theoretical exact mass can be calculated.
Table 4: Calculated HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₀NO₂⁺ | 176.0706 |
| [M+Na]⁺ | C₁₀H₉NNaO₂⁺ | 198.0525 |
Note: These values are calculated based on the most abundant isotopes of each element.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to the π → π* transitions within the aromatic phenol and isoxazole ring systems. The presence of the hydroxyl and methyl groups as substituents on the phenol ring will influence the wavelength of maximum absorption (λ_max). The conjugation between the phenol and isoxazole rings is expected to result in absorption bands at longer wavelengths compared to the individual, unconjugated chromophores.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive view of the molecule's solid-state conformation.
In a typical X-ray diffraction study of a compound like this compound, single crystals would be grown and irradiated with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. The data obtained would be presented in a standardized format, as exemplified by the crystallographic data for a different heterocyclic compound in the table below.
| Parameter | Value |
|---|---|
| Empirical formula | C28H23N3O |
| Formula weight | 417.50 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pca21 |
| Unit cell dimensions | a = 19.0002(15) Å, b = 6.0827(4) Å, c = 18.6173(14) Å |
| Volume | 2151.0(3) ų |
| Z | 4 |
| Calculated density | 1.289 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.0425, wR2 = 0.0934 |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools for investigating the properties of molecules at the atomic level, providing insights that complement experimental data. These methods are particularly valuable when experimental data is scarce.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool for predicting a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. acs.org For this compound, DFT calculations can elucidate the molecule's most stable conformation, bond parameters, and the distribution of electrons.
Studies on related phenolic and isoxazole compounds have demonstrated the utility of DFT calculations, often employing hybrid functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost. acs.orgnih.gov These calculations can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. acs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the isoxazole ring and the C=N bond. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on similar molecules provide a reference for the expected energy values.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.2 |
| E(LUMO) | -1.8 |
| Energy Gap (ΔE) | 4.4 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoxazole ring, indicating these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.
Understanding the distribution of atomic charges within a molecule is fundamental to explaining its polarity, reactivity, and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate atomic charges from quantum chemical calculations.
In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the hydrogen of the hydroxyl group and the carbon atoms attached to these electronegative atoms would have positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.
| Atom | Charge (a.u.) |
|---|---|
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| C (attached to OH) | +0.25 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules in different environments. mdpi.comnih.gov
For a molecule like this compound, which has a rotational degree of freedom between the phenol and isoxazole rings, MD simulations can explore the potential energy surface associated with this rotation. This allows for the identification of the most stable conformations and the energy barriers between them. The conformational flexibility of biphenyl-like systems is a key determinant of their biological activity and material properties. tandfonline.com
MD simulations on isoxazole derivatives have been employed to understand their interactions with biological targets. mdpi.comnih.gov These studies often reveal that the conformational dynamics of the ligand are crucial for binding and activity. mdpi.com For this compound, MD simulations could predict its preferred conformation in solution, which may differ from its solid-state structure, and provide insights into its interactions with solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the compound this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on structurally related phenolic and isoxazole derivatives. These studies provide a framework for understanding which molecular properties are likely to govern the biological activities of this compound.
The fundamental premise of QSAR is that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, and hydrophobic properties.
Detailed Research Findings from Analogous Compounds
Research on substituted phenols and isoxazole derivatives has consistently shown that their biological activities, ranging from antimicrobial to anti-inflammatory effects, can be effectively modeled using QSAR techniques. jst.go.jpnih.gov The key to a robust QSAR model lies in the selection of relevant descriptors and the application of appropriate statistical methods to correlate them with biological data.
A study on a series of isoxazole derivatives identified that steric, electronic, and hydrogen-bond acceptor properties are crucial in explaining their antibacterial activity. mdpi.com For phenolic compounds, hydrophobicity (often represented by log P) and electronic parameters (such as Hammett constants or the energy of molecular orbitals) are frequently the dominant factors influencing their toxicological and antioxidant activities. jst.go.jpjst.go.jp
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly insightful for isoxazole derivatives. These methods generate contour maps that visualize the spatial regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists revealed that hydrophobicity at one position and electronegativity at another were critical for agonistic activity. mdpi.comnih.gov
The statistical validity of QSAR models is paramount and is assessed using several parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated coefficient (q²) and the predictive R² (r²pred) for an external test set determine the model's predictive power and robustness. explorationpub.com
Illustrative QSAR Model for Phenolic Compounds
To illustrate the application of QSAR, consider a hypothetical model for the antioxidant activity of a series of phenolic compounds. The biological activity is often expressed as the negative logarithm of the concentration required for a 50% inhibitory effect (pIC50). A multiple linear regression (MLR) equation for such a model might take the following form, based on common findings in the literature for phenolic antioxidants: nih.govimist.ma
pIC50 = β₀ + β₁(log P) + β₂(E HOMO) + β₃(V)
Where:
log P represents the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
E HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor related to the molecule's ability to donate electrons. ucsb.edu
V is the molecular volume, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The following interactive data table provides hypothetical data for a set of phenolic compounds to illustrate the relationship between descriptors and activity.
| Compound | pIC50 (Experimental) | log P | E HOMO (eV) | Molecular Volume (ų) | pIC50 (Predicted) |
| Phenol | 4.2 | 1.48 | -8.9 | 88.2 | 4.3 |
| 4-Methylphenol | 4.5 | 1.95 | -8.7 | 104.5 | 4.6 |
| 4-Chlorophenol | 4.8 | 2.39 | -9.1 | 103.7 | 4.7 |
| 2,4-Dichlorophenol | 5.2 | 3.23 | -9.3 | 119.1 | 5.1 |
| This compound | Hypothetical | Calculated | Calculated | Calculated | Predicted |
Key Molecular Descriptors for this compound
Based on QSAR studies of related structures, several molecular descriptors would be critical in developing a predictive model for the biological activity of this compound.
| Descriptor Class | Specific Descriptor | Rationale for Importance |
| Hydrophobicity | log P | Governs the transport of the molecule to its site of action and its interaction with hydrophobic pockets in target proteins. jst.go.jp |
| Electronic | E HOMO, E LUMO, Dipole Moment | The phenolic hydroxyl group's electron-donating capacity (related to E HOMO) is crucial for antioxidant activity. The isoxazole ring introduces specific electronic features, including dipole moment and potential for hydrogen bonding, that influence receptor binding. ucsb.edu |
| Steric/Topological | Molecular Volume, Surface Area | The size and shape of the molecule, including the spatial arrangement of the phenol and isoxazole rings, determine the fit within a biological target's binding site. |
| 3D-QSAR Fields | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | These fields from CoMFA/CoMSIA would provide a detailed 3D map of favorable and unfavorable interactions, guiding structural modifications for enhanced activity. mdpi.com |
In a hypothetical 3D-QSAR study of this compound and its analogs, one might expect the contour maps to indicate that:
A hydrogen bond donor feature near the phenolic -OH group is essential for activity.
Steric bulk around the methyl group might be tolerated or even beneficial, depending on the target.
The electrostatic potential of the isoxazole ring, particularly the nitrogen and oxygen atoms, plays a key role in orienting the molecule within the binding site.
The development of a specific and validated QSAR model for this compound would require the synthesis and biological testing of a series of structurally related analogs to generate the necessary data for robust statistical analysis.
Biological Activities and Mechanisms of Action of 2 5 Isoxazolyl 4 Methylphenol and Its Analogs
Antimicrobial Research
Research into isoxazole (B147169) derivatives has revealed a broad spectrum of antimicrobial activities. These compounds are of particular interest due to the increasing challenge of drug-resistant pathogens, prompting the exploration of novel chemical entities for therapeutic use.
The antibacterial properties of isoxazolylphenol analogs have been evaluated against a range of both Gram-positive and Gram-negative bacteria.
Analogs of 2-(5-isoxazolyl)-4-methylphenol (B1139511) have demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, a significant human pathogen. In a study investigating a series of isoxazole derivatives, two compounds, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), showed marked antimicrobial effects. nih.govnih.gov Specifically, PUB9 exhibited a minimal inhibitory concentration against S. aureus that was significantly lower than the other tested derivatives. nih.gov
Another study on 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine (INQI-E), a more complex isoxazole-containing structure, also reported antibacterial effects against S. aureus. nih.gov Furthermore, research into novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols indicated that a compound with a 4-Cl phenyl substitution at the 5-position of the isoxazoline (B3343090) ring was the most potent in the series. researchgate.net34.22.156
The activity of isoxazole-phenol derivatives against Gram-negative bacteria has also been investigated. The aforementioned isoxazole derivatives, PUB9 and PUB10, were scrutinized for their effects on Pseudomonas aeruginosa, a challenging Gram-negative pathogen. nih.gov The concentration of PUB9 required to inhibit P. aeruginosa biofilm was found to be 125 mg/L. nih.gov In contrast, some phenolic compounds, such as xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)-2-methylphenol, have been reported to be either inactive or poorly active against Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For isoxazole derivatives, MIC values have been determined against various pathogens. In a study of 15 isoxazole derivatives, compound PUB9 showed a significantly lower MIC against Staphylococcus aureus compared to the other compounds in the series. nih.gov
| Compound | Microorganism | MIC (µg/mL) |
| Thymol (B1683141) | Candida albicans | 49.37 |
| Thymol | Candida glabrata | 51.25 |
| Thymol | Candida krusei | 70 |
This table presents the mean Minimum Inhibitory Concentration (MIC) values of thymol against various Candida species.
The mechanisms through which isoxazolylphenol analogs exert their antibacterial effects are multifaceted and include the disruption of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. google.com A study on 15 isoxazole derivatives demonstrated that compounds PUB9 and PUB10 were capable of reducing biofilm formation by over 90% in S. aureus and P. aeruginosa. nih.govnih.gov The antibiofilm activity was observed at concentrations ranging from 0.125 to 0.25 mg/mL. nih.gov It has been suggested that the presence of a positively charged sulfur atom in the heteroaromatic ring of some derivatives may be responsible for damaging the microbial cell wall and membrane. nih.gov
Another detailed mechanistic study on the isoxazole derivative 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine (INQI-E) revealed that its antibacterial effect against S. aureus stems from its interaction with the bacterial respiratory chain. nih.gov This interaction leads to an increase in oxygen uptake and diverts the normal electron flow to an alternative pathway that produces cytotoxic superoxide (B77818) radicals, ultimately inhibiting bacterial growth. nih.gov The inhibitory effect of this quinone-imine was diminished by a specific scavenger of superoxide, confirming the role of this radical in its mode of action. nih.gov
In addition to their antibacterial effects, isoxazole derivatives and related phenolic compounds have been investigated for their antifungal properties. A study of novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols reported that a compound with a 4-Cl phenyl substitution at the 5-position of the isoxazoline ring exhibited notable antifungal activity. researchgate.net34.22.156
Furthermore, several isoxazole derivatives have been screened against the fungal pathogen Candida albicans. nih.gov The isoxazole derivatives PUB9 and PUB10 were able to reduce biofilm formation by C. albicans by more than 90%. nih.govnih.gov
The phenol (B47542) analog, thymol (2-isopropyl-5-methylphenol), has also demonstrated significant antifungal activity. It has been shown to be effective against various Candida species, including C. albicans, C. glabrata, and C. krusei. nih.govresearchgate.net Moreover, when combined with the conventional antifungal drug fluconazole, thymol exhibited a synergistic effect against all tested Candida species, suggesting its potential use in combination therapy to combat antifungal resistance. nih.gov Thymol is also recognized for its fungicidal effects against food-decomposing fungi such as Aspergillus spp. and Penicillium spp. researchgate.net
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis (TB), presents a significant global health challenge. tandfonline.comnih.gov This has spurred research into novel therapeutic agents with alternative mechanisms of action. tandfonline.com Among the promising candidates are derivatives of isoxazole, a five-membered heterocyclic ring containing nitrogen and oxygen.
A series of compounds based on the isoxazoline moiety, structurally related to this compound, have demonstrated encouraging in vitro activity against both the standard drug-sensitive M. tuberculosis H37Rv strain and isoniazid-resistant (INHR) strains. tandfonline.comtandfonline.com Isoniazid (B1672263) is a cornerstone of first-line TB therapy, and resistance to it poses a major obstacle to effective treatment. tandfonline.com
In a notable study, synthesized 4-[5-(substituted phenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenols were screened for their antimycobacterial potential. tandfonline.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, was determined using the agar (B569324) dilution method and the BACTEC 460 system. tandfonline.com
Among the synthesized analogs, compounds featuring a halogen-substituted phenyl group generally exhibited greater activity. tandfonline.comtandfonline.com Specifically, 4-[5-(4-bromophenyl)-4,5-dihydro-3-isoxazolyl]-2-methylphenol (compound 4l) emerged as the most potent agent, with a MIC of 0.62 µM against both MTB and INHR-MTB. tandfonline.comnih.gov This activity was noteworthy, being 1.12 times more potent than isoniazid against the drug-sensitive strain and 3.0 times more active against the isoniazid-resistant strain. tandfonline.comtandfonline.com
Other analogs with a 4-chlorophenyl (compound 4b) or 2-chlorophenyl (compound 4h) substituent also displayed significant activity against MTB, with MICs of 0.83 µM and 0.72 µM, respectively. tandfonline.comtandfonline.com In contrast, analogs with electron-donating groups, such as methoxy (B1213986) substituents, showed comparatively lower inhibitory activity. tandfonline.com Fluorophenyl and nitrophenyl substitutions resulted in moderate activity. tandfonline.comtandfonline.com
Table 1: Antimycobacterial Activity of this compound Analogs
| Compound | Substituent | MIC against MTB (µM) | MIC against INHR-MTB (µM) |
|---|---|---|---|
| 4l | 4-bromophenyl | 0.62 | 0.62 |
| 4b | 4-chlorophenyl | 0.83 | - |
| 4h | 2-chlorophenyl | 0.72 | - |
| Isoniazid (Standard) | - | 0.70 | >1.86 |
Data sourced from Shaharyar et al., 2008. tandfonline.comtandfonline.com
Anticancer Research
Derivatives of this compound have also been investigated for their potential as anticancer agents. Research has focused on their ability to induce cell death and inhibit the growth of various cancer cell lines.
The anticancer potential of novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives, which share structural similarities with the isoxazole scaffold, was evaluated against the MCF-7 human breast cancer cell line. nih.gov The in vitro cytotoxicity was assessed using the MTT assay, which measures cell viability. nih.gov Several of these derivatives demonstrated high efficacy, with percentage of inhibition ranging from 89% to 94% at concentrations between 0.1 µM and 2 µM, which was comparable to the standard anticancer drug doxorubicin (B1662922). nih.gov
In another study, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their anticancer activity. mdpi.com Prior to testing on cancer cells, the compounds were assessed for toxicity against normal human pancreatic ductal epithelial (HPDE) cells using the sulforhodamine B (SRB) assay. mdpi.com All the newly synthesized compounds were found to be non-toxic, with IC50 values greater than 50 µg/mL. mdpi.com
Research indicates that isoxanthohumol (B16456), a prenylflavonoid, can sensitize doxorubicin-resistant MCF-7/ADR breast cancer cells to the cytotoxic effects of doxorubicin by stimulating apoptosis. nih.gov This suggests a potential mechanism for overcoming drug resistance in cancer chemotherapy. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.
The same study on isoxanthohumol also demonstrated that it could enhance the inhibitory effect of doxorubicin on the proliferation of MCF-7/ADR cells. nih.gov By inhibiting the growth of cancer cells, these compounds can help to control the progression of the disease.
The anticancer mechanism of thymoquinone, a compound with a structural resemblance to the methylphenol moiety, has been studied extensively. nih.gov It has been shown to influence various pathways involved in cancer pathogenesis, including those regulating inflammation, angiogenesis (the formation of new blood vessels), apoptosis, cell cycle, proliferation, invasion, and migration. nih.gov Molecular docking studies of certain oxadiazole derivatives, which are structurally related to isoxazoles, have shown that they can bind to the active site of tubulin. mdpi.com Tubulin is a protein that is crucial for cell division, and its inhibition can lead to the arrest of the cell cycle and subsequent cell death.
Phototoxicity Studies
Currently, there is no specific information available in the reviewed scientific literature regarding phototoxicity studies conducted on this compound.
Anti-inflammatory Potential
Compounds containing phenol and isoxazole-related heterocyclic structures, such as pyrazole, are recognized for their anti-inflammatory properties. nih.govjosai.ac.jp The anti-inflammatory activity of small molecule compounds is a significant area of research, with many studies focusing on their ability to inhibit key enzymes involved in the inflammatory cascade. nih.gov Research into new synthetic compounds, including derivatives that are structurally analogous, has identified potent inhibitory effects on enzymes central to inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov
Modulation of Inflammatory Pathways
The anti-inflammatory effects of phytochemicals and related synthetic compounds are largely attributed to their ability to modulate dysregulated inflammatory signaling pathways. nih.govnih.gov Inflammation is a complex biological response involving numerous mediators and signaling cascades. nih.gov Key mechanisms associated with the anti-inflammatory action of such compounds include:
Inhibition of Transcription Factors: Suppression of the activation of critical transcription factors like nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT-3). nih.gov
Down-regulation of Pro-inflammatory Enzymes: Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
Reduction of Inflammatory Mediators: Inhibition of COX-2 and iNOS leads to a decrease in the production of their respective products, prostaglandins (B1171923) (like PGE2) and nitric oxide (NO), which are key mediators of inflammation. nih.gov
Antioxidant Properties and Free Radical Scavenging
Phenolic compounds are widely recognized as primary antioxidants. nih.gov This antioxidant capacity is intrinsically linked to their anti-inflammatory potential and other biological activities. josai.ac.jpnih.gov The ability of these molecules to neutralize free radicals is a fundamental aspect of their mechanism of action.
DPPH Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a prevalent, straightforward, and rapid method used to assess the antioxidant capacity of compounds, particularly phenols. nih.govmdpi.comresearchgate.net The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. nih.gov This process neutralizes the radical, resulting in a color change from deep violet to pale yellow, which is measured spectrophotometrically. mdpi.comresearchgate.net The effectiveness of an antioxidant is often expressed as the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. biorxiv.org
The reaction between an antioxidant (A-H) and the DPPH radical can be summarized by three primary mechanisms:
Single-Step Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to the radical. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical. nih.gov
Table 1: Principle of the DPPH Radical Scavenging Assay
| Step | Description | Observation |
| Initial State | A solution of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is prepared. | The solution has a deep violet color. |
| Reaction | The antioxidant compound is added to the DPPH solution. The antioxidant donates an electron or hydrogen atom to the DPPH radical. | The DPPH radical is reduced to DPPH-H. |
| Final State | The neutralization of the DPPH radical leads to a loss of its deep violet color. | The solution turns yellow. The degree of color change is proportional to the amount of radicals scavenged. |
Receptor and Enzyme Interaction Studies
The therapeutic effects of a compound are defined by its specific interactions with molecular targets within the body, such as enzymes and cellular receptors.
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
The biological activities of this compound and its analogs can be attributed to their interaction with specific enzymes. Based on studies of structurally related phenolic and heterocyclic compounds, several key molecular targets have been identified.
A primary target for anti-inflammatory action is the Cyclooxygenase-2 (COX-2) enzyme. nih.govjosai.ac.jp Many 2-methoxyphenols, which are structurally similar to the title compound, have been identified as COX-2 inhibitors. josai.ac.jp The inhibition of COX-2 is a well-established mechanism for reducing inflammation. nih.gov
Furthermore, direct evidence of enzyme binding has been demonstrated for a close analog, 2-(5-Isoxazolyl)phenol . X-ray crystallography data shows that this compound binds to FabI , an enoyl-acyl carrier protein reductase from Staphylococcus aureus. nih.gov This enzyme is crucial for fatty acid synthesis in bacteria. While FabI is an antibacterial target, this finding confirms that the isoxazolyl-phenol chemical structure is capable of fitting into and interacting with the active sites of enzymes.
Table 2: Potential Molecular Targets for this compound and Analogs
| Molecular Target | Function | Implication of Interaction | Supporting Evidence |
| Cyclooxygenase-2 (COX-2) | An enzyme that catalyzes the production of pro-inflammatory prostaglandins. | Inhibition leads to anti-inflammatory effects. | Studies on structurally related 2-methoxyphenols show COX-2 inhibitory activity. josai.ac.jp |
| Enoyl-acyl carrier protein reductase (FabI) | An enzyme essential for bacterial fatty acid synthesis. | Inhibition leads to antibacterial effects. | The analog 2-(5-Isoxazolyl)phenol has been co-crystallized with S. aureus FabI, demonstrating direct binding. nih.gov |
Modulation of Enzyme Activities (e.g., BChE, Tyrosinase)
The existing body of scientific literature lacks specific data on the modulation of butyrylcholinesterase (BChE) and tyrosinase activities by this compound. However, research on structurally related isoxazole and phenol compounds provides some context for potential activity.
For instance, various isoxazole derivatives have been investigated for their enzyme inhibitory potential. Some have demonstrated inhibitory effects against enzymes like cyclooxygenase-2 (COX-2) and lipooxygenase (LOX), which are involved in inflammatory pathways. mdpi.com For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole has shown significant inhibitory activity against both LOX and COX-2. mdpi.com Additionally, certain 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors. mdpi.com
Phenolic compounds, on the other hand, are a well-known class of enzyme inhibitors. Their ability to interact with proteins through hydrogen bonding and hydrophobic interactions makes them candidates for modulating the activity of various enzymes. The binding of substituted phenols to the active site of enzymes has been studied, revealing that factors like the compound's acidity (pKa) and hydrophobicity play a crucial role in their binding affinity. nih.gov
While these findings on related structures are informative, it is crucial to note that direct experimental evaluation of this compound is necessary to determine its specific effects on BChE and tyrosinase.
Adenosine (B11128) Receptor Binding
There is currently no specific information available in the scientific literature regarding the binding of this compound to adenosine receptors. Research into the adenosine receptor binding properties of isoxazole-containing compounds has primarily focused on adenosine analogs where the isoxazole moiety is part of a larger, more complex scaffold designed to mimic the natural ligand, adenosine.
Studies on various heterocyclic compounds have shown that they can interact with adenosine receptors, but the specific structural requirements for binding are stringent. For a compound to exhibit significant affinity for adenosine receptors, it typically needs to possess structural features that allow it to fit into the specific binding pocket of the receptor subtype (A1, A2A, A2B, or A3). nih.gov The interaction often involves a combination of hydrogen bonds, hydrophobic interactions, and specific steric complementarity.
Inosine, a metabolite of adenosine, has been shown to be a functional agonist of the adenosine A2A receptor, highlighting that even subtle changes to the core purine (B94841) structure can dramatically alter receptor interaction. nih.gov Without direct experimental data, any prediction of the adenosine receptor binding activity of this compound would be purely speculative.
In Vitro and In Vivo Biological Evaluation Methodologies
Cell Viability Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. This assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
In the context of evaluating compounds like this compound and its analogs, the MTT assay is a primary screening tool. For example, in studies of 4-phenoxy-phenyl isoxazoles, the MTT assay was employed to determine their cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer). nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The table below illustrates hypothetical data that could be generated from an MTT assay for a series of isoxazole-phenol analogs, demonstrating how structure-activity relationships regarding cytotoxicity are often established.
Table 1: Illustrative Cytotoxicity Data for Isoxazole-Phenol Analogs using MTT Assay
| Compound | R1 Group | R2 Group | IC50 (µM) on A549 Cells | IC50 (µM) on HepG2 Cells | IC50 (µM) on MDA-MB-231 Cells |
| Analog 1 | H | H | > 100 | > 100 | > 100 |
| Analog 2 | CH3 | H | 85.2 | 92.1 | 78.5 |
| Analog 3 | H | Cl | 50.6 | 65.3 | 45.8 |
| Analog 4 | CH3 | Cl | 35.1 | 42.7 | 29.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
DNA Binding and Nuclease Activity Investigations
Investigations into the interaction of small molecules with DNA are crucial for understanding their potential mechanisms of action, particularly for anticancer agents. Common techniques to study DNA binding include UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism.
For instance, studies on novel isoxazolidine (B1194047) derivatives have utilized fluorescence quenching experiments with ethidium (B1194527) bromide (EB) to investigate DNA interaction. nih.gov A decrease in the fluorescence intensity of the EB-DNA complex upon addition of the test compound can indicate intercalation of the compound between DNA base pairs. nih.gov From such studies, parameters like the binding constant (Kb) and the number of binding sites (n) can be determined.
Nuclease activity, or the ability of a compound to cleave DNA, is another important aspect of its biological evaluation. This is often assessed using gel electrophoresis. A compound with nuclease activity will cleave supercoiled plasmid DNA into nicked or linear forms, which can be visualized as distinct bands on an agarose (B213101) gel.
The table below presents hypothetical data that could be obtained from DNA binding studies of isoxazole-phenol analogs.
Table 2: Hypothetical DNA Binding and Nuclease Activity of Isoxazole-Phenol Analogs
| Compound | DNA Binding Mode | Binding Constant (Kb) (M⁻¹) | Nuclease Activity |
| Analog A | Intercalation | 3.5 x 10⁴ | Minor |
| Analog B | Groove Binding | 1.2 x 10³ | None |
| Analog C | Intercalation | 8.9 x 10⁴ | Moderate |
| Analog D | Electrostatic | Not Determined | None |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogs.
Applications in Medicinal Chemistry and Drug Discovery
Role as Pharmaceutical Building Blocks and Intermediates
The isoxazole (B147169) nucleus is a prominent feature in many pharmaceuticals, valued for its diverse biological activities. nih.govnih.gov The compound 2-(5-Isoxazolyl)-4-methylphenol (B1139511) serves as a crucial intermediate in the creation of more complex molecules. chemimpex.comchemimpex.com Its structure allows for various chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. nih.gov
The stability and reactivity of this compound make it an essential building block for chemists. chemimpex.com It is particularly noted for its utility in developing compounds aimed at treating inflammatory and pain-related conditions. chemimpex.comchemimpex.com The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a key contributor to the biological interactions of the molecules derived from it. nih.govchemimpex.com
Scaffold for Novel Therapeutic Agents
The isoxazole moiety is a recognized scaffold in drug discovery, known to be present in a variety of bioactive compounds. nih.govresearchgate.net The unique combination of the isoxazole and methylphenol groups in this compound provides a versatile platform for designing new therapeutic agents. chemimpex.com
Design and Synthesis of Drug Candidates
The synthesis of novel drug candidates often involves the use of isoxazole derivatives. nih.gov For instance, researchers have synthesized various isoxazole-containing compounds and evaluated their potential as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is implicated in cancer. nih.gov The synthesis process can involve several steps, including the reaction of a starting material like 4-fluorobenzaldehyde (B137897) with a phenol (B47542), followed by the formation of an aldoxime, and subsequent chlorination and cyclization to create the isoxazole ring. nih.gov
The development of new synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has made the creation of diverse isoxazole derivatives more efficient. nih.gov These advancements facilitate the design of more complex and bioactive molecules for a range of diseases, including cancer, neurodegenerative disorders, and infections. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. In the context of isoxazole derivatives, SAR studies have revealed that the nature and position of substituents on the isoxazole and associated phenyl rings can significantly influence their therapeutic efficacy. nih.govutmb.edu
For example, studies on 4-phenoxy-phenyl isoxazoles as ACC inhibitors showed that different substitutions led to varying levels of inhibitory activity. nih.gov The introduction of certain groups can enhance the compound's binding affinity to its target protein. nih.gov Similarly, research on other isoxazole-containing compounds has demonstrated that modifications at specific positions on the isoxazole ring can lead to more potent antagonists for targets like the Exchange proteins directly activated by cAMP (EPAC). utmb.edu
| Compound/Derivative | Target/Activity | Key SAR Findings |
| 4-phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase (ACC) inhibitors | Substitutions on the phenoxy-phenyl moiety influence antiproliferative activity against cancer cell lines. nih.gov |
| 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues | EPAC antagonists | Modifications at the 3-, 4-, and 5-positions of the phenyl ring and the 5-position of the isoxazole moiety can lead to more potent antagonists. utmb.edu |
| Indole-containing isoxazoles | sPLA2 inhibitors | Isoxazoles with electron-withdrawing groups like –F or CF3 on the phenyl ring displayed excellent sPLA2 inhibitory activities. nih.gov |
Fluorination Effects on Reactivity and Bioactivity
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. frontiersin.org Fluorination can improve metabolic stability, lipophilicity, and binding affinity. frontiersin.orgunf.edu
In the context of isoxazole derivatives, fluorination has been shown to be beneficial. For example, the presence of a fluorine or trifluoromethyl group on the phenyl ring of some isoxazole derivatives has been found to promote cytotoxicity against cancer cell lines. nih.gov The high electronegativity and small size of fluorine can lead to more polarized bonds and favorable interactions with biological targets. frontiersin.org Research has shown that fluorinated curcuminoids and their isoxazole derivatives exhibit promising antitumor activity, with computational docking studies indicating favorable binding affinities to target proteins. unf.edu
Development of Agrochemicals
Beyond its applications in medicine, this compound is also a valuable compound in the agricultural sector. chemimpex.comchemimpex.com Its chemical properties make it suitable for the formulation of agrochemicals designed to protect crops. chemimpex.com
Pest Control Solutions
The compound is utilized in the development of effective pest control solutions. chemimpex.comchemimpex.com These agrochemical formulations aim to manage pests while considering environmental impact. chemimpex.com The isoxazole structure contributes to the biological activity required for these applications, highlighting the versatility of this chemical class. chemimpex.com
Applications in Materials Science
The inherent properties of phenol and isoxazole derivatives also position them as valuable components in the field of materials science. Phenolic compounds are known for their ability to improve the thermal stability and flame resistance of materials like plastics and coatings. nih.gov
The unique structure of this compound makes it a suitable candidate for developing advanced materials that require enhanced thermal stability and chemical resistance. chemimpex.com Research into polyisoxazoles, which are polymers incorporating the isoxazole ring, has demonstrated their thermal properties, with glass transition temperatures varying based on their specific chemical structure. rsc.org By incorporating a compound like this compound into a polymer backbone, it is possible to create materials that benefit from the rigidity and stability of the heterocyclic and aromatic rings.
This compound can be incorporated into coatings and polymers to impart specific functionalities. chemimpex.com Phenol derivatives are widely used in the production of plastics, adhesives, and coatings. nih.gov The synthesis of polyisoxazoles from nitrile oxides and alkynes is a known method for creating new polymer systems. rsc.org The phenolic group on this compound provides a reactive site for polymerization, allowing it to be integrated into polymer chains such as polyesters or polycarbonates, potentially enhancing the final material's performance characteristics.
Table 2: Research Findings on Isoxazole-based Polymers
| Polymer Type | Key Finding | Reference |
|---|---|---|
| Polyisoxazoles | Glass transition temperatures (Tg) ranged from −1.1 °C to 62.0 °C, dependent on monomer structure and polymerization method. | rsc.org |
| Biobased Polyisoxazolines | Used in encapsulating a thermoelectric generator with Tg ranging between 60–80 °C. | rsc.org |
Analytical Chemistry Applications
In the realm of analytical chemistry, specific organic molecules are often employed as reagents to facilitate the detection and measurement of other substances.
This compound is utilized as a reagent in various analytical methods. chemimpex.com It aids in the detection and quantification of specific analytes within complex mixtures. chemimpex.com Phenolic compounds, in general, are often the subject of analytical studies, with techniques like High-Performance Liquid Chromatography (HPLC) being used for their separation and identification. researchgate.net The distinct chemical properties of this compound, likely including its UV absorbance and potential for derivatization, make it a useful tool for analytical chemists developing new detection protocols.
Environmental and Toxicological Considerations in Research
Degradation Pathways in Environmental Systems
The environmental fate of "2-(5-Isoxazolyl)-4-methylphenol" is not well-documented in existing scientific literature. However, an understanding of its potential degradation pathways can be inferred from the known behavior of its constituent chemical moieties: the isoxazole (B147169) ring and the 4-methylphenol (p-cresol) group. The degradation of this compound in soil and aquatic environments is likely to proceed through the breakdown of these two components, influenced by both biotic (microbial) and abiotic (e.g., photochemical) processes.
The isoxazole ring, a five-membered heterocyclic compound, can undergo cleavage under certain environmental conditions. For some isoxazole-containing herbicides, such as isoxaflutole (B1672639), the opening of the isoxazole ring is a key step in their transformation in the environment. This process can lead to the formation of a diketonitrile derivative, which is then further degraded nih.gov. The stability of the isoxazole ring can be influenced by factors like soil type, pH, and moisture nih.gov. For instance, the herbicide isoxaflutole has a short soil half-life, rapidly degrading to a more stable and phytotoxic metabolite usda.govresearchgate.netnih.gov. Abiotic processes like hydrolysis and photolysis can also play a role in the degradation of isoxazole derivatives researchgate.net. Photochemical rearrangement of isoxazoles can occur, leading to the formation of different isomers nih.gov. The rate of such transformations can be influenced by light and temperature researchgate.net. Some studies have also investigated the photodegradation of isoxazole under UV light, indicating its susceptibility to this degradation pathway unipa.itdntb.gov.ua. Microbial degradation of isoxazole derivatives has also been observed. For example, the intermediate of the antibiotic sulfamethoxazole, 3-amino-5-methyl-isoxazole, can be degraded by certain bacterial strains nih.govnih.gov.
The 4-methylphenol (p-cresol) moiety is a well-studied compound in terms of its environmental degradation. It is known to be biodegradable under both aerobic and anaerobic conditions. Aerobic degradation of p-cresol (B1678582) has been demonstrated by various microorganisms, including bacteria such as Serratia marcescens and Pseudomonas putida nih.gov. Aerobic granules in sequencing batch reactors have also been shown to effectively degrade high concentrations of p-cresol researchgate.netscite.ai. The degradation can proceed through ortho- and meta-cleavage pathways nih.gov.
Under anaerobic conditions, p-cresol can also be mineralized by diverse microbial communities found in environments like digested sludge nih.gov. The anaerobic degradation of p-cresol can be initiated by the addition of the methyl group to fumarate, a process observed in the bacterium Aromatoleum aromaticum EbN1 nih.gov. Another pathway involves the oxidation of the methyl group to form p-hydroxybenzoate nih.govasm.org. The specific pathway can depend on the microorganisms present and the redox conditions of the environment d-nb.inforesearchgate.net.
Ecotoxicological Research (Excluding Mammalian/Human Toxicity)
Direct ecotoxicological data for "this compound" on non-mammalian organisms is not available in the public domain. Therefore, an assessment of its potential environmental impact must be extrapolated from studies on its structural components, primarily 4-methylphenol (p-cresol). It is important to note that the presence of the isoxazole moiety could modify the toxicity profile of the parent compound.
4-Methylphenol has been shown to exhibit toxicity to a range of aquatic organisms. Studies on the water flea, Daphnia magna, a standard model organism in aquatic toxicology, have determined the 24-hour 50% immobilization concentration (IC50) for p-cresol, indicating its potential to adversely affect aquatic invertebrates nih.gov. The toxicity of cresols to Daphnia magna has been found to be greater than that of phenol (B47542) nih.gov. Furthermore, other alkylphenols have been shown to be developmental toxicants in daphnids nih.gov.
The effects of p-cresol on primary producers, such as algae, have also been investigated. Research on the filamentous green alga Spirogyra has demonstrated that p-cresol can impact its photosynthetic and respiration rates nih.gov. The unicellular green alga Scenedesmus obliquus has been observed to tolerate and even biodegrade p-cresol at certain concentrations, though higher concentrations can lead to growth inhibition researchgate.net. Similarly, studies on marine microalgae have shown that cresols can be toxic, with effects on growth and biochemical compositions researchgate.netdoi.org.
The impact of 4-methylphenol on soil microorganisms has also been a subject of research. The introduction of alkylphenols into soil can affect microbial activities, including carbon and nitrogen mineralization nih.gov. High concentrations of phenolic compounds can be toxic to soil microorganisms, potentially disrupting essential ecosystem processes frontiersin.orgnih.gov.
While specific data for the isoxazole component's ecotoxicity is limited, heterocyclic compounds, in general, can pose environmental risks. The biological activity of isoxazole derivatives is well-recognized, with many being used as pharmaceuticals and pesticides nih.govnih.govijrrjournal.comespublisher.commdpi.comijpca.orgnanobioletters.commdpi.compreprints.orgresearchgate.net. The introduction of such bioactive compounds into the environment raises concerns about their potential effects on non-target organisms.
The following table summarizes some of the available ecotoxicity data for 4-methylphenol (p-cresol) on non-mammalian organisms. It is crucial to reiterate that this data pertains to a component of "this compound" and the toxicity of the entire molecule may differ.
Ecotoxicity of 4-Methylphenol (p-Cresol) on Non-Mammalian Organisms
| Test Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Daphnia magna (Water Flea) | 24-hour IC50 | Not specified in abstract | nih.gov |
| Spirogyra sp. (Green Alga) | Effects on photosynthesis and respiration | Not specified in abstract | nih.gov |
| Scenedesmus obliquus (Green Alga) | Growth inhibition | Concentration-dependent | researchgate.net |
| Marine Microalgae | Toxic effects | Varies by species | researchgate.netdoi.org |
| Soil Microorganisms | Effects on C and N mineralization | Concentration-dependent | nih.gov |
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The development of innovative and efficient synthetic routes is paramount to expanding the chemical diversity of isoxazolyl-phenol derivatives. Traditional methods for constructing the isoxazole (B147169) ring often involve multi-step processes. researchgate.net Future research will likely focus on more streamlined approaches. One promising avenue is the use of (3+2)-dipolar cycloaddition reactions, which can form the isoxazole ring in a single, highly efficient step. researchgate.net This method offers a powerful tool for rapidly generating libraries of novel analogues.
Furthermore, new strategies that combine multiple bioactive structural motifs are gaining traction. researchgate.net For instance, the creation of isoxazole-triazole conjugates has been shown to be an effective way to generate new classes of therapeutic agents. researchgate.net The exploration of self-condensation reactions of related precursors also presents a novel approach to creating new carbon-carbon bonds and accessing unique molecular architectures. researchgate.net These advanced synthetic methods will be instrumental in producing a wider array of 2-(5-Isoxazolyl)-4-methylphenol (B1139511) derivatives for biological evaluation.
Advanced Biological Target Identification and Validation
The process of target validation often involves a preclinical proof-of-concept (POC) study in an animal model of the disease. nih.gov This allows for the simultaneous assessment of efficacy, pharmacokinetic properties, and biomarker modulation. nih.gov Genetic methods, such as gene knockout, are considered a definitive approach for target validation by observing the physiological consequences of eliminating a specific target. nih.gov The use of small molecules to validate or invalidate biological targets is a fundamental principle in drug discovery. nih.gov A thorough understanding of the target-to-disease link provides confidence in the therapeutic potential of a compound class. nih.gov
Rational Design of Next-Generation Isoxazolyl-Phenol Derivatives
The design of future isoxazolyl-phenol derivatives will be increasingly guided by a rational, structure-based approach. Understanding the structure-activity relationships (SAR) of these compounds is key to optimizing their biological activity. nih.gov For instance, studies on other phenolic compounds have shown that the number and position of hydroxyl groups can significantly influence their antioxidant capacity. nih.gov Similarly, the addition of specific functional groups can enhance the binding affinity of a molecule to its target. nih.gov
Kinetic analysis of enzyme inhibition can provide valuable insights into the mechanism of action, revealing whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. nih.govnih.gov This information, combined with molecular docking studies, allows researchers to visualize how a molecule interacts with the active site of its target protein. nih.govnih.gov By identifying key interactions, such as hydrogen bonds and π-π stacking, chemists can design new derivatives with improved potency and selectivity. nih.gov The goal is to tailor the chemical structure to maximize therapeutic effects while minimizing off-target interactions. nih.gov
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds. researchgate.net The integration of this compound derivatives into HTS platforms will accelerate the identification of promising lead compounds. HTS assays can be designed to measure a wide range of biological activities, from enzyme inhibition to effects on cell proliferation and differentiation. researchgate.netnih.gov
The development of efficient HTS systems, such as those utilizing microplates, allows for the cultivation and analysis of numerous samples simultaneously. nih.gov This high-throughput approach can be applied to screen for compounds with specific activities, such as the ability to degrade phenols or inhibit key enzymes like HIV-reverse transcriptase. nih.govnih.gov The data generated from HTS can then be used to build structure-activity relationship models and guide the next round of compound design and synthesis.
Computational and Artificial Intelligence-Driven Drug Discovery Efforts
The synergy between computational modeling and artificial intelligence (AI) is revolutionizing the field of drug discovery. researchgate.netnih.gov These powerful tools are being increasingly applied to the design and optimization of novel therapeutic agents, including isoxazolyl-phenol derivatives. AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions about the properties of new molecules. nih.govyoutube.com
De novo drug design, a process where AI generates novel molecular structures, is a particularly exciting application. youtube.comnih.gov By providing the AI with a set of desired properties, such as high bioactivity and low toxicity, it can propose new compounds that are more likely to be successful drug candidates. nih.gov Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are also crucial for predicting the binding affinity and biological activity of new derivatives. researchgate.netresearchgate.netnih.gov These in silico techniques allow researchers to prioritize which compounds to synthesize and test, saving significant time and resources. youtube.com The continued development of AI and computational tools promises to further accelerate the discovery of the next generation of isoxazolyl-phenol-based medicines. researchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Isoxazolyl)-4-methylphenol?
- Methodological Answer : Cyclization reactions are central to synthesizing the isoxazole ring. For example, dihydroisoxazole derivatives can be synthesized via [3+2] cycloaddition between nitrile oxides and alkenes under reflux conditions with solvents like ethanol or toluene . Adjusting reaction time (e.g., 6–12 hours) and temperature (80–100°C) optimizes yield. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieving >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Analyze aromatic proton environments (δ 6.8–7.7 ppm for phenyl/isoxazolyl protons) and methyl group singlet signals (δ 2.3–2.5 ppm) .
- IR : Identify hydroxyl (3465 cm⁻¹), C=N (1480 cm⁻¹), and aromatic C-H (3065 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., m/z 215.2 for C₁₁H₁₀NO₂) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally similar phenols:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
- Ensure proper ventilation to mitigate respiratory risks (H335).
- Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for isoxazole derivatives like this compound?
- Methodological Answer : Systematic validation is key:
- Perform dose-response assays to confirm antimicrobial activity (e.g., MIC values against S. aureus or E. coli) .
- Use molecular docking to compare binding affinities with target enzymes (e.g., cytochrome P450 or bacterial topoisomerases) .
- Cross-validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric methods) .
Q. What strategies can improve the stability of this compound in aqueous solutions for pharmacological studies?
- Methodological Answer :
- pH adjustment : Stabilize the phenol group by buffering solutions at pH 7–8 to reduce ionization.
- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility and prevent aggregation .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Q. How does the electronic configuration of the isoxazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Conduct DFT calculations to map electron density distribution, focusing on the isoxazole N-O dipole and C-5 position .
- Experimentally, test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the phenyl ring .
- Monitor reaction progress via TLC (silica gel, UV visualization) .
Q. What experimental approaches can elucidate structure-activity relationships (SAR) for this compound analogs?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methylphenyl or isoxazole positions .
- Biological screening : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .
- Crystallography : Resolve X-ray structures to correlate steric/electronic effects with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer :
- Standardize assay conditions: Use identical cell lines (e.g., MCF-7 or HeLa), passage numbers, and incubation times (48–72 hours).
- Include positive controls (e.g., doxorubicin) to calibrate cytotoxicity measurements .
- Validate via apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays .
Experimental Design Considerations
Q. What controls are essential when evaluating the antioxidant activity of this compound?
- Methodological Answer :
- Negative controls : Solvent-only (e.g., DMSO) to rule out vehicle effects.
- Positive controls : Ascorbic acid or Trolox for DPPH/ABTS radical scavenging assays.
- Blank corrections : Measure absorbance at 517 nm (DPPH) or 734 nm (ABTS) against a reagent-only baseline .
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
